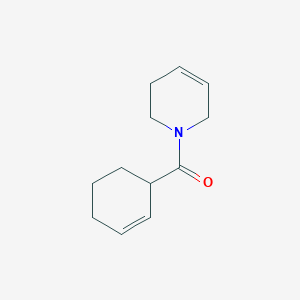
N-(2-Hydroxyethyl)-N'-(2-methyl-1-phenylpropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is a thiourea derivative Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of 2-hydroxyethylamine with 2-methyl-1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(2-phenylpropyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylbutyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific structural features, such as the presence of both hydroxyethyl and methylphenylpropyl groups
Eigenschaften
CAS-Nummer |
74548-44-0 |
|---|---|
Molekularformel |
C13H20N2OS |
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-(2-methyl-1-phenylpropyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-10(2)12(11-6-4-3-5-7-11)15-13(17)14-8-9-16/h3-7,10,12,16H,8-9H2,1-2H3,(H2,14,15,17) |
InChI-Schlüssel |
VZEBRHAMLAZEPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)NC(=S)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


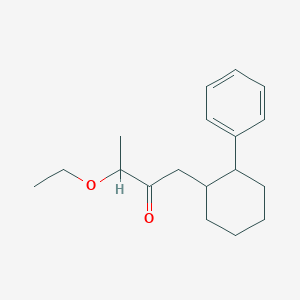
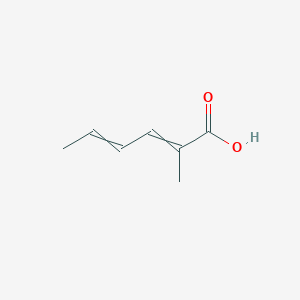
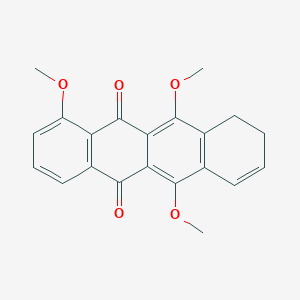
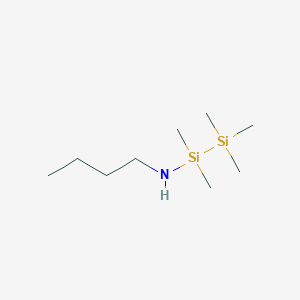
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
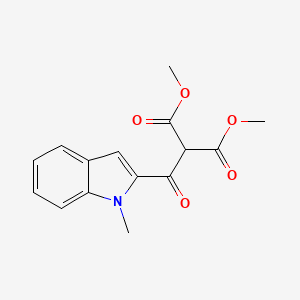
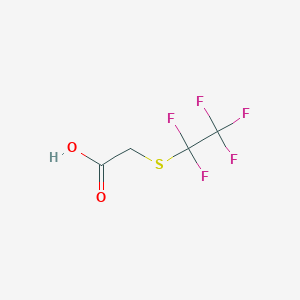
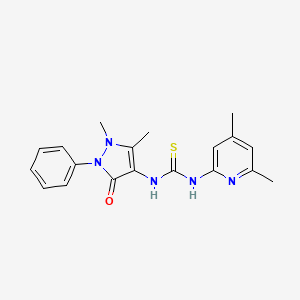
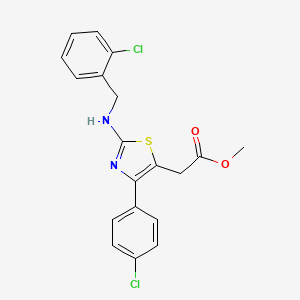
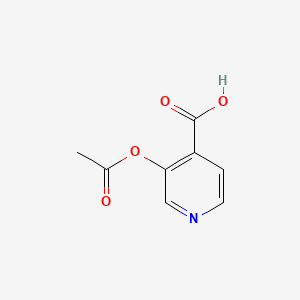
![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
